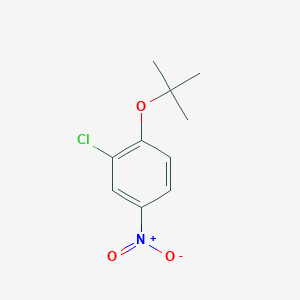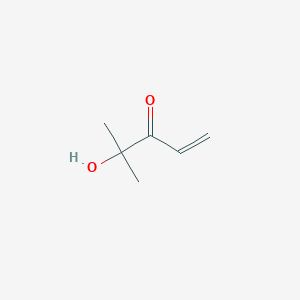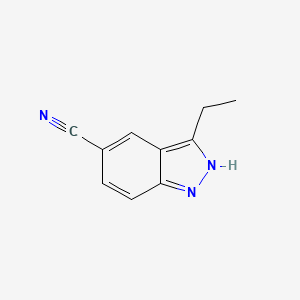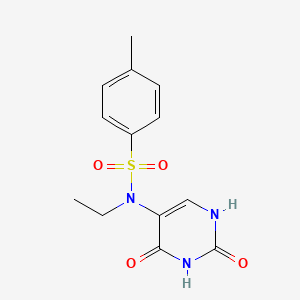
n-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-n-ethyl-4-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-DIOXO-1H-PYRIMIDIN-5-YL)-N-ETHYL-4-METHYL-BENZENESULFONAMIDE is a complex organic compound with a unique structure that combines a pyrimidine ring with a benzenesulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-DIOXO-1H-PYRIMIDIN-5-YL)-N-ETHYL-4-METHYL-BENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of the pyrimidine ring and the benzenesulfonamide group separately. These two components are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include ethylating agents, sulfonyl chlorides, and various catalysts to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,4-DIOXO-1H-PYRIMIDIN-5-YL)-N-ETHYL-4-METHYL-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
N-(2,4-DIOXO-1H-PYRIMIDIN-5-YL)-N-ETHYL-4-METHYL-BENZENESULFONAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used to investigate biological pathways and interactions, particularly those involving sulfonamide groups.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(2,4-DIOXO-1H-PYRIMIDIN-5-YL)-N-ETHYL-4-METHYL-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
N-(2,4-DIOXO-1H-PYRIMIDIN-5-YL)-4-ETHOXYBENZAMIDE: This compound has a similar pyrimidine ring but differs in the substituent on the benzene ring.
N-(2,4-DIOXO-1H-PYRIMIDIN-5-YL)-2,2,2-TRIFLUOROACETAMIDE: This compound features a trifluoroacetamide group instead of a benzenesulfonamide group.
Uniqueness
N-(2,4-DIOXO-1H-PYRIMIDIN-5-YL)-N-ETHYL-4-METHYL-BENZENESULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
6937-80-0 |
|---|---|
Fórmula molecular |
C13H15N3O4S |
Peso molecular |
309.34 g/mol |
Nombre IUPAC |
N-(2,4-dioxo-1H-pyrimidin-5-yl)-N-ethyl-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H15N3O4S/c1-3-16(11-8-14-13(18)15-12(11)17)21(19,20)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3,(H2,14,15,17,18) |
Clave InChI |
QPLWTVRWXOEOBN-UHFFFAOYSA-N |
SMILES canónico |
CCN(C1=CNC(=O)NC1=O)S(=O)(=O)C2=CC=C(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


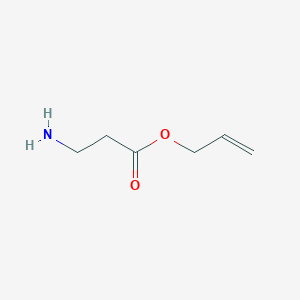
![[4-Chloro-6-(trifluoromethyl)pyridin-3-YL]methylamine](/img/structure/B13988406.png)
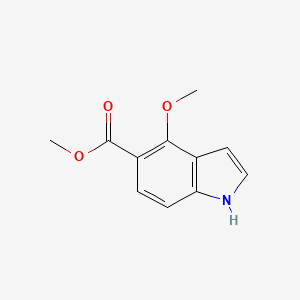
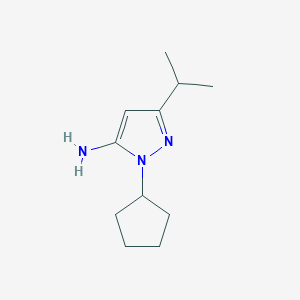

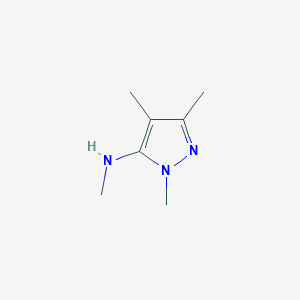
![4-[2-(4-Methylphenyl)-2-propanyl]-N-phenylaniline](/img/structure/B13988426.png)

![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)triazole-4-carboxamide](/img/structure/B13988444.png)
